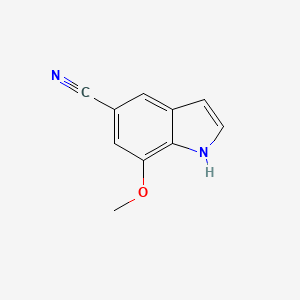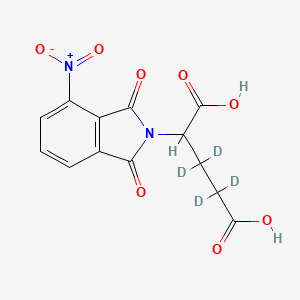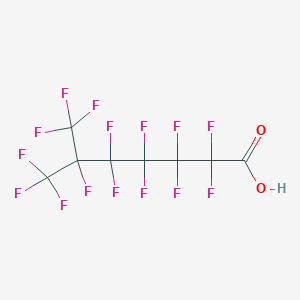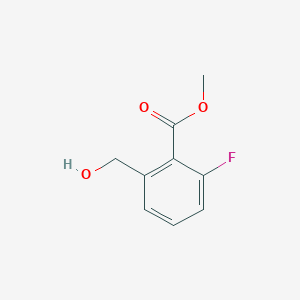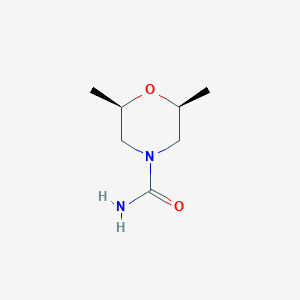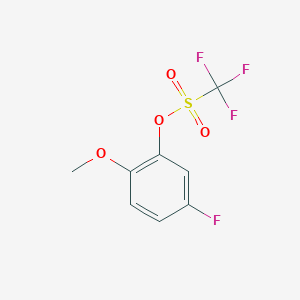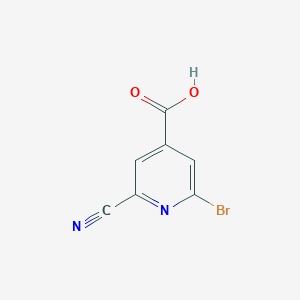
Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C18H24N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group and a methylpentan-2-yl group attached to a benzene-1,2-diamine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with phenylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include quinones, amine derivatives, and substituted benzene compounds. These products have various applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include:
- N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine
- N1-(4-Methylpentan-2-yl)-N4-(phenyl-D₅)benzene-1,4-diamine
- N-(1,3-Dimethylbutyl)-N’-phenyl-1,4-phenylenediamine
Uniqueness
N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is unique due to its specific structural features and the presence of both phenyl and methylpentan-2-yl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
151385-78-3 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-11-7-8-12-18(17)20-16-9-5-4-6-10-16/h4-12,14-15,19-20H,13H2,1-3H3 |
InChI-Schlüssel |
QYMKLPYJMOMVNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NC1=CC=CC=C1NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



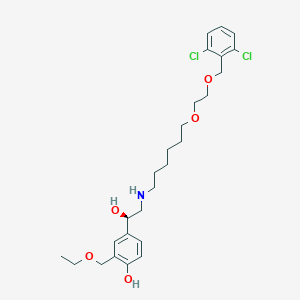
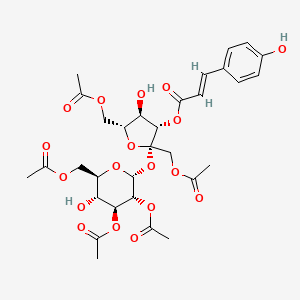
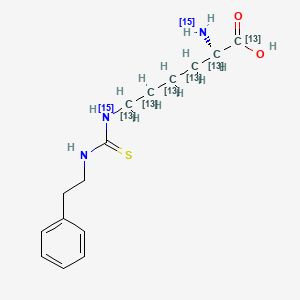
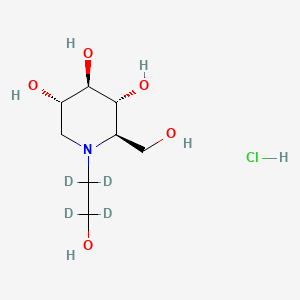
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
